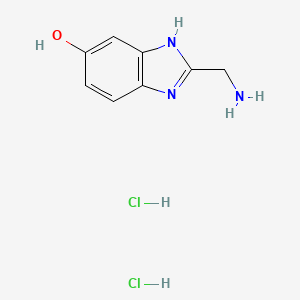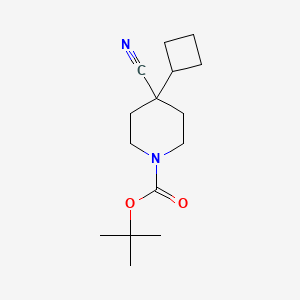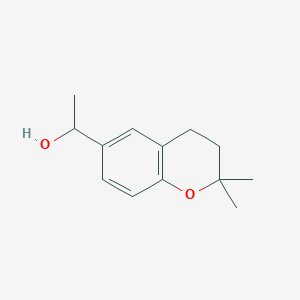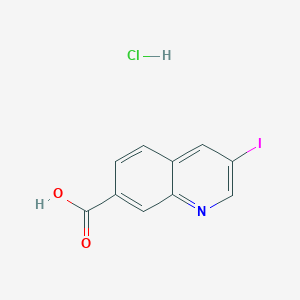
3-(2-Bromoethyl)cyclopent-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromoethyl)cyclopent-1-ene is an organic compound that belongs to the class of cycloalkenes It consists of a cyclopentene ring substituted with a bromoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with bromoethane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
化学反応の分析
Types of Reactions
3-(2-Bromoethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromoethyl group can yield ethylcyclopentene.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: 3-(2-Hydroxyethyl)cyclopent-1-ene, 3-(2-Aminoethyl)cyclopent-1-ene.
Oxidation: 3-(2-Oxoethyl)cyclopent-1-ene.
Reduction: Ethylcyclopentene.
科学的研究の応用
3-(2-Bromoethyl)cyclopent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical modifications.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of 3-(2-Bromoethyl)cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group can participate in nucleophilic substitution reactions, while the cyclopentene ring can undergo addition reactions. These interactions are facilitated by the electron-rich double bond and the electron-withdrawing bromine atom.
類似化合物との比較
Similar Compounds
Cyclopentene: A simpler cycloalkene without the bromoethyl substitution.
3-(2-Chloroethyl)cyclopent-1-ene: Similar structure but with a chlorine atom instead of bromine.
3-(2-Iodoethyl)cyclopent-1-ene: Similar structure but with an iodine atom instead of bromine.
Uniqueness
3-(2-Bromoethyl)cyclopent-1-ene is unique due to the presence of the bromoethyl group, which imparts distinct reactivity and chemical properties compared to its chloro and iodo counterparts. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C7H11Br |
|---|---|
分子量 |
175.07 g/mol |
IUPAC名 |
3-(2-bromoethyl)cyclopentene |
InChI |
InChI=1S/C7H11Br/c8-6-5-7-3-1-2-4-7/h1,3,7H,2,4-6H2 |
InChIキー |
KFWJYXNSDXNDIQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C=C1)CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-N-[1-(2-bromo-4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B13507747.png)


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)

![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)







